molecular formula C20H17N5O B2880273 (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 1903638-66-3

(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2880273
CAS No.: 1903638-66-3
M. Wt: 343.39
InChI Key: XYEGIYMGEUHALU-UHFFFAOYSA-N
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Description

The compound (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is an organic compound featuring several distinct chemical moieties: an indole, a triazole, and an azetidine ring linked through a central methanone group Each component contributes to the compound's unique properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves a multi-step process. The indole and triazole rings can be prepared via cyclization reactions. The azetidine ring often involves ring-closure reactions starting from open-chain precursors. The final compound can be assembled by coupling these fragments using appropriate linkers and catalysts. Key steps include:

  • Cyclization of indole precursors under acidic or basic conditions.

  • Formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition.

  • Azetidine ring closure through intramolecular nucleophilic substitution.

  • Final coupling reaction to form the central methanone linkage, often employing reagents like acyl chlorides or anhydrides.

Industrial Production Methods: Industrial-scale production might utilize more efficient and scalable synthetic routes, such as continuous flow chemistry for faster reactions and higher yields. Process optimization to minimize by-products and purification steps is crucial.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation

    The compound can undergo oxidative transformations, particularly at the indole moiety.

  • Reduction

    Reduction reactions, especially of the triazole ring, can modify the electronic properties.

  • Substitution

    The azetidine ring may undergo nucleophilic substitution reactions.

  • Coupling Reactions

    The methanone group can participate in various coupling reactions, forming larger molecular frameworks.

Common Reagents and Conditions:

  • Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).

  • Reducing agents such as lithium aluminium hydride (LiAlH4).

  • Nucleophiles for substitution reactions like amines and alkoxides.

  • Catalysts for coupling reactions, typically transition metals.

Major Products: The specific reaction conditions will determine the products, often involving modifications to each ring system or the methanone linkage.

Scientific Research Applications

The compound finds applications across various scientific disciplines:

  • Chemistry

    As a building block in organic synthesis, it aids in constructing complex molecules.

  • Biology

    The structural motifs are relevant in studying protein-ligand interactions.

  • Medicine

    Potential use as a pharmaceutical agent, given the bioactivity of indole and triazole derivatives.

  • Industry

    Utilized in materials science for developing novel polymers or as a precursor in agrochemical formulations.

Mechanism of Action

The bioactivity of (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is often tied to its interaction with biological targets, such as enzymes or receptors. The indole ring can mimic tryptophan residues, facilitating binding to protein sites. The triazole ring may participate in hydrogen bonding and π-stacking interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Comparing (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone to related compounds:

  • (1H-indol-2-yl)(3-phenyl-azetidin-1-yl)methanone: Lacks the triazole ring, potentially altering binding affinity.

  • (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: Substitutes azetidine with pyrrolidine, affecting sterics and electronics.

  • (1H-indol-2-yl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone: Methyl-substituted triazole changes the hydrophobicity and potential interactions.

The uniqueness of this compound lies in its combined structural features, offering diverse chemical reactivity and broad applicability in scientific research.

Properties

IUPAC Name

1H-indol-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-20(18-10-15-8-4-5-9-17(15)21-18)24-11-16(12-24)25-13-19(22-23-25)14-6-2-1-3-7-14/h1-10,13,16,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEGIYMGEUHALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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